molecular formula C35H52O2 B15191741 gamma-Ergostenol benzoate CAS No. 6034-33-9

gamma-Ergostenol benzoate

Cat. No.: B15191741
CAS No.: 6034-33-9
M. Wt: 504.8 g/mol
InChI Key: SPIBEFSWVXTGGC-UPFYHKDNSA-N
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Description

Gamma-Ergostenol benzoate is a derivative of gamma-Ergostenol, a sterol compound commonly found in fungi The benzoate derivative is formed by the esterification of gamma-Ergostenol with benzoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

Gamma-Ergostenol benzoate can be synthesized through the esterification of gamma-Ergostenol with benzoic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, with the mixture being heated to a temperature of around 150°C for several hours until the reaction is complete .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The reaction conditions are carefully controlled to ensure the purity and quality of the final product. The use of advanced purification techniques such as recrystallization and chromatography may be employed to isolate and purify the compound .

Chemical Reactions Analysis

Types of Reactions

Gamma-Ergostenol benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield ketones or aldehydes, while reduction may produce alcohols .

Scientific Research Applications

Gamma-Ergostenol benzoate has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor for the synthesis of other sterol derivatives and as a model compound for studying sterol chemistry.

    Biology: Investigated for its role in cell membrane structure and function, as well as its potential effects on cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of gamma-Ergostenol benzoate involves its interaction with cellular membranes and enzymes. The compound can integrate into cell membranes, affecting their fluidity and permeability. It may also interact with specific enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but studies suggest that this compound may exert its effects through modulation of sterol biosynthesis and signaling pathways .

Comparison with Similar Compounds

Gamma-Ergostenol benzoate can be compared with other sterol derivatives such as:

This compound is unique in its specific chemical structure and properties, which make it a valuable compound for research and industrial applications.

Properties

CAS No.

6034-33-9

Molecular Formula

C35H52O2

Molecular Weight

504.8 g/mol

IUPAC Name

[(3S,5S,9R,10S,13R,14R,17R)-17-[(2R,5S)-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] benzoate

InChI

InChI=1S/C35H52O2/c1-23(2)24(3)12-13-25(4)30-16-17-31-29-15-14-27-22-28(37-33(36)26-10-8-7-9-11-26)18-20-34(27,5)32(29)19-21-35(30,31)6/h7-11,15,23-25,27-28,30-32H,12-14,16-22H2,1-6H3/t24-,25+,27-,28-,30+,31-,32-,34-,35+/m0/s1

InChI Key

SPIBEFSWVXTGGC-UPFYHKDNSA-N

Isomeric SMILES

C[C@H](CC[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4)OC(=O)C5=CC=CC=C5)C)C

Canonical SMILES

CC(C)C(C)CCC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)OC(=O)C5=CC=CC=C5)C)C

Origin of Product

United States

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